(2E)-3,4,4-Trimethylpent-2-enamide
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Overview
Description
(2E)-3,4,4-Trimethylpent-2-enamide is an organic compound characterized by its unique structure, which includes a double bond and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3,4,4-Trimethylpent-2-enamide typically involves the reaction of 3,4,4-trimethylpent-2-ene with an appropriate amide-forming reagent. One common method is the reaction of the alkene with an amine in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3,4,4-Trimethylpent-2-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2E)-3,4,4-Trimethylpent-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3,4,4-Trimethylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, while the double bond may participate in π-π interactions or undergo further chemical modifications. These interactions can modulate the activity of biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3,4,4-Trimethylpent-2-ene: The parent alkene without the amide group.
N,N-Dimethyl-3,4,4-trimethylpent-2-enamide: A similar compound with additional methyl groups on the amide nitrogen.
Uniqueness
(2E)-3,4,4-Trimethylpent-2-enamide is unique due to its specific combination of a double bond and an amide group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(E)-3,4,4-trimethylpent-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H2,9,10)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZXTSKOMNRMCD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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